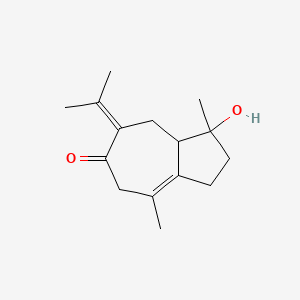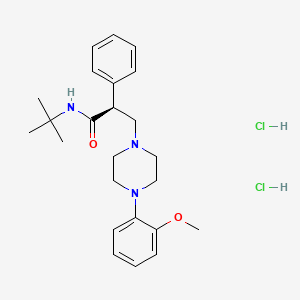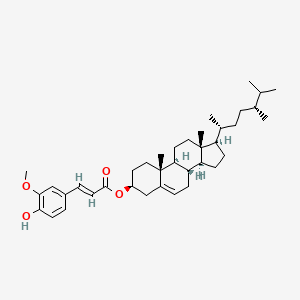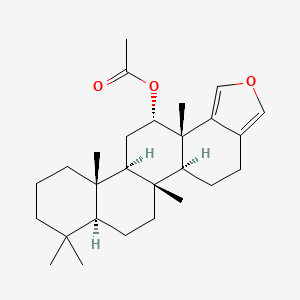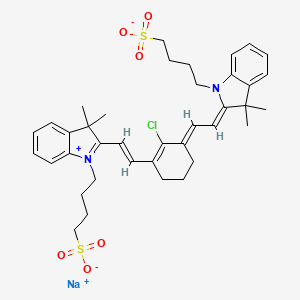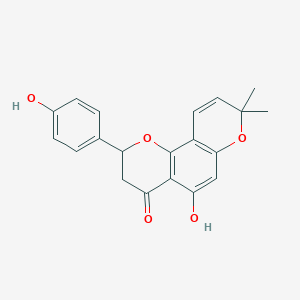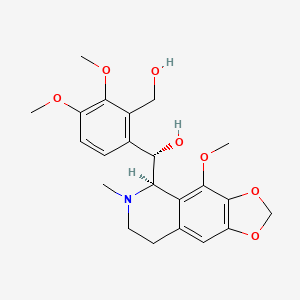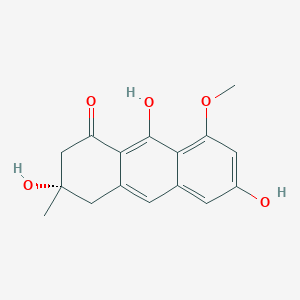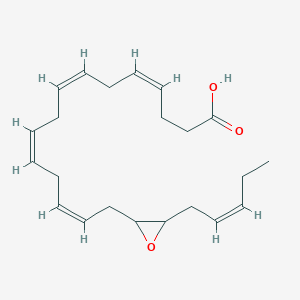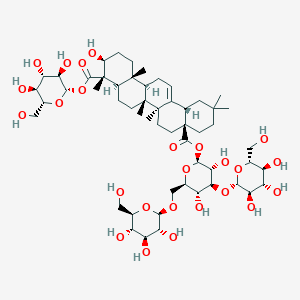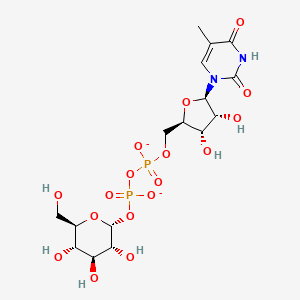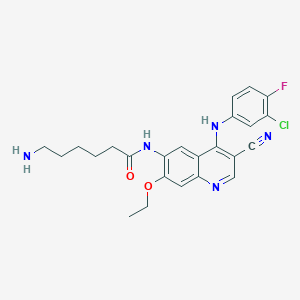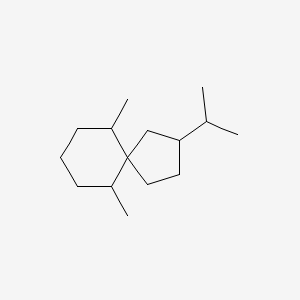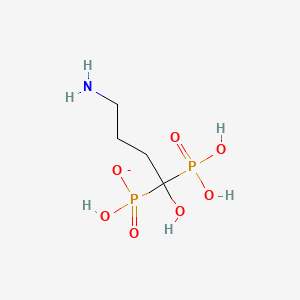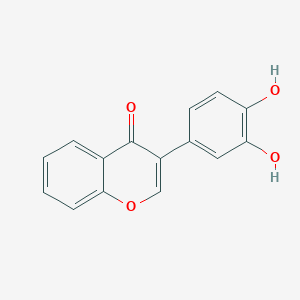
3',4'-Dihydroxyisoflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3',4'-dihydroxyisoflavone is a hydroxyisoflavone that is isoflavone substituted by hydroxy groups at positions 3' and 4'. It has been isolated from Penicillium purpurogenum. It has a role as a Penicillium metabolite. It derives from an isoflavone.
科学的研究の応用
1. Microbial and Enzymatic Biotransformation
Roh (2013) highlights the development of microbial and enzymatic platforms for pharmaceuticals and industrial chemicals production. Specifically, the study focuses on the biotransformation of flavonoid and isoflavonoid oxidation, including ortho-dihydroxyisoflavones like 7,3',4'-trihydroxyisoflavone, to enhance their health-related quality in humans. The research emphasizes substrate specificity in enzymes for regiospecific multiple hydroxylation of isoflavones (Roh, 2013).
2. Cardioprotective Effects
Qin et al. (2008) explore the cardioprotective properties of 3',4'-Dihydroxyflavonol (DiOHF), particularly its potential in treating cardiovascular diseases through myocardial ischemia and reperfusion injury reduction. This study investigates the structure-activity relationships of DiOHF, revealing insights into its mechanism of inducing cardioprotection (Qin et al., 2008).
3. Biotransformation by Recombinant Microbial Enzymes
Seeger et al. (2003) discuss the isolation and synthesis of isoflavonoids, focusing on the introduction of hydroxyl groups into isoflavonoids using enzymes as an alternative to chemical synthesis. They investigate the biotransformation capabilities of specific enzymes, highlighting the production of 7,3',4'-trihydroxyisoflavone through these processes (Seeger et al., 2003).
4. Antioxidant Activity
Park et al. (2008) isolate ortho-dihydroxyisoflavone derivatives from aged Korean fermented soy paste, evaluating their antioxidant properties. They find that compounds like 7,3',4'-trihydroxyisoflavone exhibit significant radical scavenging activities, suggesting their role in combating oxidative stress (Park et al., 2008).
5. Allelopathic Properties
Tsanuo et al. (2003) identify isoflavanones in the root exudate of Desmodium uncinatum, with potential allelopathic mechanisms to prevent parasitism by Striga hermonthica. This study contributes to understanding the ecological interactions and potential agricultural applications of isoflavones like 3',4'-dihydroxyisoflavone (Tsanuo et al., 2003).
6. Inhibition of Tyrosinase and Melanin Formation
Park et al. (2010) research the inhibitory effects of natural ortho-dihydroxyisoflavone derivatives on tyrosinase activity and melanin formation, particularly in the context of skin health. They discover significant suppressive effects on melanin formation, pointing towards potential cosmetic and dermatological applications (Park et al., 2010).
7. Solvation Behavior and Spectroscopy Studies
Seitsonen et al. (2019) conduct a study on 3-hydroxyflavone (3HF), a simplified prototype of flavonoids like 3',4'-dihydroxyisoflavone, examining its solvation mechanism and vibrational properties. This research offers insights into the solvation behavior of flavonoids, contributing to a deeper understanding of their chemical properties (Seitsonen et al., 2019).
8. Biotransformation by Streptomyces Species
Shrestha et al. (2021) investigate the biotransformation of flavonoids by Streptomyces species, highlighting the production of hydroxylated products like 3',4',7-trihydroxyisoflavone. This study sheds light on the biotechnological applications of microorganisms in modifying naturally occurring flavonoids (Shrestha et al., 2021).
特性
製品名 |
3',4'-Dihydroxyisoflavone |
|---|---|
分子式 |
C15H10O4 |
分子量 |
254.24 g/mol |
IUPAC名 |
3-(3,4-dihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O4/c16-12-6-5-9(7-13(12)17)11-8-19-14-4-2-1-3-10(14)15(11)18/h1-8,16-17H |
InChIキー |
JGEXBQSHBMXCHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



